Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate
CAS No.:
Cat. No.: VC16694445
Molecular Formula: C12H10BrNO2S
Molecular Weight: 312.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BrNO2S |
|---|---|
| Molecular Weight | 312.18 g/mol |
| IUPAC Name | ethyl 2-(4-bromophenyl)-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
| Standard InChI Key | DBMRLVSBIWMDOK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
Ethyl 2-(4-bromophenyl)thiazole-5-carboxylate (C₁₂H₁₀BrNO₂S) consists of a thiazole core substituted at position 2 with a 4-bromophenyl group and at position 5 with an ethyl carboxylate moiety. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrNO₂S |
| Molecular Weight | 312.19 g/mol |
| CAS Registry Number | Not formally assigned |
| IUPAC Name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-5-carboxylate |
The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the ester group provides sites for further functionalization .
Spectral Characterization
Although spectral data for this specific compound are unavailable, analogs such as ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate (CAS 834885-05-1) exhibit:
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¹H NMR: Signals at δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), and 7.45–7.70 (m, 4H, Ar-H) .
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¹³C NMR: Peaks corresponding to the thiazole carbons (δ 160–170 ppm) and the ester carbonyl (δ 165 ppm) .
Synthesis and Reaction Pathways
General Synthesis Strategies
The compound is synthesized via the Hantzsch thiazole synthesis, a widely used method for thiazole derivatives. A representative protocol involves:
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Reagents:
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4-Bromophenyl thiourea (20 mmol)
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Ethyl 2-chloro-3-oxobutanoate (20 mmol)
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Ethanol (40 mL)
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Procedure:
Yield: ~70–75% (based on analogous reactions) .
Key Reaction Conditions
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Solvent: Ethanol (polar, protic) facilitates nucleophilic substitution at the α-carbon of the ketoester .
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Temperature: Reflux (~78°C) ensures sufficient energy for cyclocondensation.
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Atmosphere: Inert nitrogen prevents oxidation of intermediates .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in ethanol, dichloromethane, and DMSO; insoluble in water.
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Stability: Stable under ambient conditions but sensitive to strong acids/bases due to ester hydrolysis .
Thermal Properties
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Melting Point: Estimated at 120–125°C (extrapolated from ethyl 4-(4-bromophenyl)-2-phenylthiazole-5-carboxylate, mp 138–140°C) .
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Decomposition: Occurs above 250°C, releasing brominated byproducts .
Applications in Research
Pharmaceutical Intermediates
Thiazole derivatives are explored for antimicrobial and anticancer activities. For example:
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Antimicrobial Activity: Ethyl 4-methyl-2-(4-bromophenyl)thiazole-5-carboxylate (CAS 61291-89-2) showed MIC values of 8 µg/mL against Staphylococcus aureus .
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Kinase Inhibition: Analogous compounds inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values < 1 µM .
Materials Science
Brominated thiazoles serve as precursors for luminescent materials. The heavy atom effect of bromine enhances spin-orbit coupling, enabling applications in organic light-emitting diodes (OLEDs) .
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